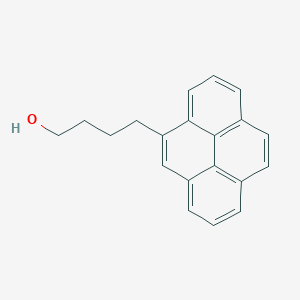![molecular formula C20H23FN4O5 B12560173 L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- CAS No. 185394-01-8](/img/structure/B12560173.png)
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is a complex organic compound that combines the properties of L-phenylalaninamide and L-seryl with a fluorinated nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- typically involves multiple steps. The process begins with the preparation of L-phenylalaninamide and L-seryl, followed by the introduction of the 4-fluoro-3-nitrophenyl group. This can be achieved through a series of reactions including amide bond formation, esterification, and selective fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as fluorinases and transaminases can be used to catalyze the formation of the desired product under mild conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the fluorinated nitrophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalaninamide: A simpler analog without the fluorinated nitrophenyl group.
L-Seryl-L-Phenylalaninamide: Lacks the fluorinated nitrophenyl group but retains the amide bond.
Fluorinated Amino Acids: Compounds with similar fluorinated groups but different amino acid backbones.
Uniqueness
L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]- is unique due to the combination of its structural components, which confer specific chemical and biological properties.
Propiedades
Número CAS |
185394-01-8 |
|---|---|
Fórmula molecular |
C20H23FN4O5 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H23FN4O5/c21-15-7-6-14(11-18(15)25(29)30)8-9-23-20(28)17(24-19(27)16(22)12-26)10-13-4-2-1-3-5-13/h1-7,11,16-17,26H,8-10,12,22H2,(H,23,28)(H,24,27)/t16-,17-/m0/s1 |
Clave InChI |
LQQXEDUHJHCZAI-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)[C@H](CO)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCCC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
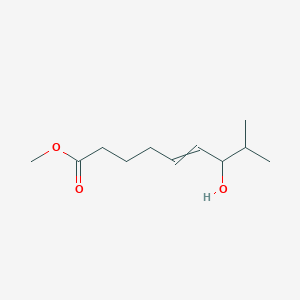
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
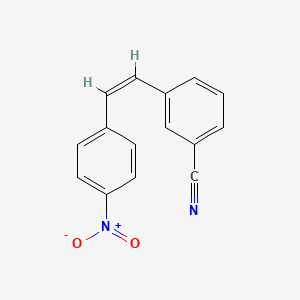
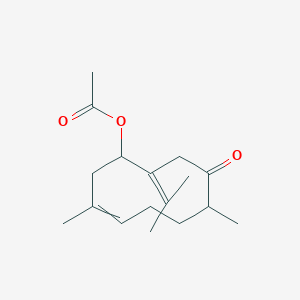

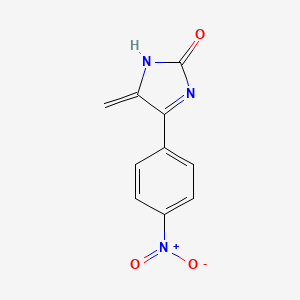
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
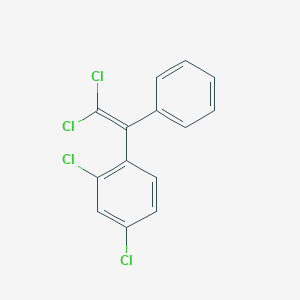
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
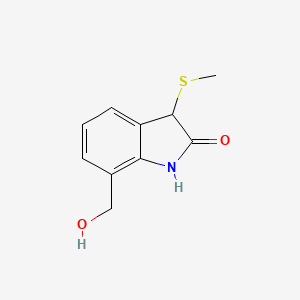
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
